REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C([N:8]([C:23]([O:25][CH2:26]C1C=CC=CC=1)=O)[C:9]1[CH:10]=[C:11]([CH:15]=C(C2OC=CN=2)C=1)[C:12]([OH:14])=[O:13])C=C>O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH2:1]([NH:4][C:9]1[CH:10]=[C:11]([CH:15]=[C:23]([O:25][CH3:26])[N:8]=1)[C:12]([OH:14])=[O:13])[CH:2]=[CH2:3] |f:4.5.6.7.8.9.10|
|
Name
|
|
Quantity
|
3.97 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
2-chloro-6-methoxy-isonicotinic acid
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(C=1C=C(C(=O)O)C=C(C1)C=1OC=CN1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
160 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt the mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The extracts are washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated at reduced pressure
|
Type
|
DISSOLUTION
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Details
|
The residue is dissolved in about 20 ml hot DCM/MeOH (2/1)
|
Type
|
ADDITION
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Details
|
On addition of about 25 ml of hexane, partial evaporation of the solvents to a volume of about 20 ml
|
Type
|
CUSTOM
|
Details
|
the product precipitates
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C=C)NC=1C=C(C(=O)O)C=C(N1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |